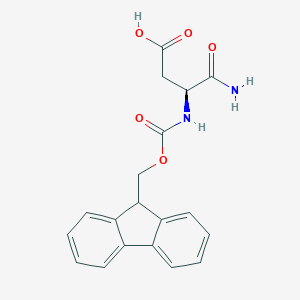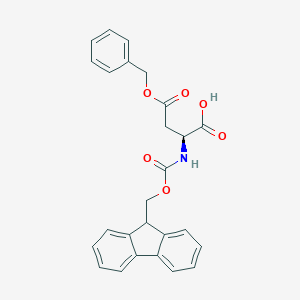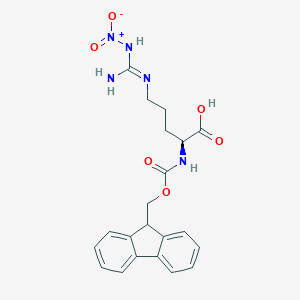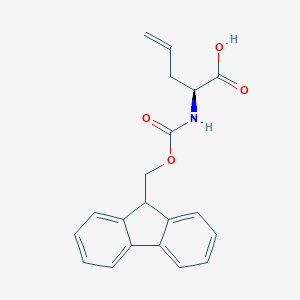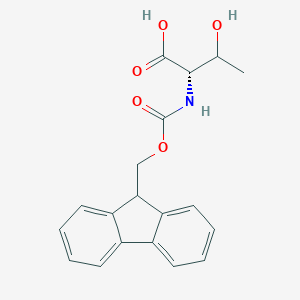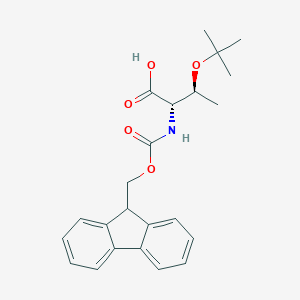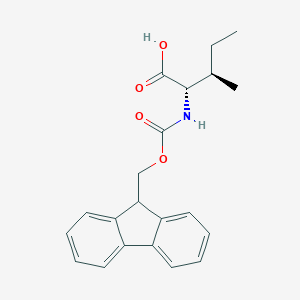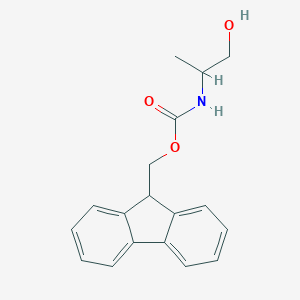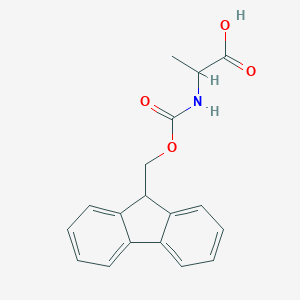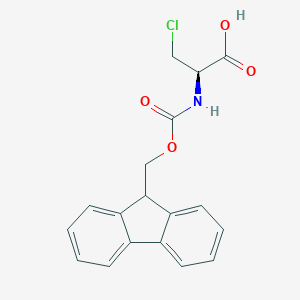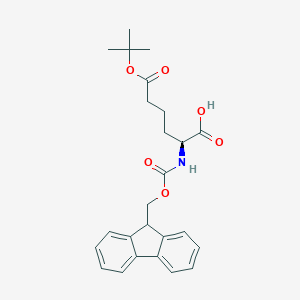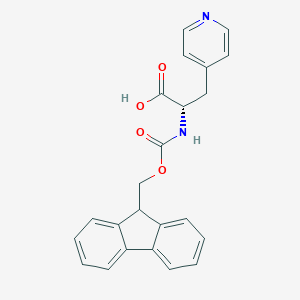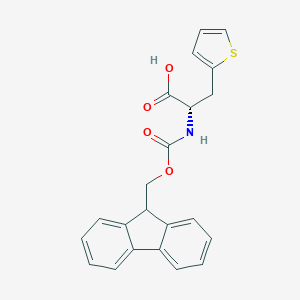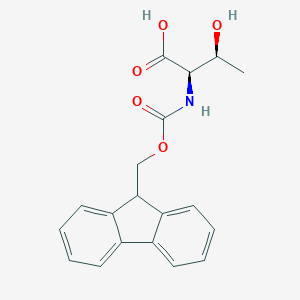
Fmoc-D-threonine
概要
説明
Fmoc-D-threonine (Fmoc-D-Thr-OH) is an amino acid derivative used as a biochemical reagent . It is widely used in the research of peptide drugs, food, and pesticide fields . It serves as a standard building block for the introduction of D-threonine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
Fmoc-D-threonine is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc SPPS method has been continuously improved to increase peptide quality, reduce synthesis time, and target novel synthetic targets . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-D-Thr-OH .
Molecular Structure Analysis
The molecular formula of Fmoc-D-threonine is C19H19NO5 . The self-assembled structures formed by Fmoc-D-Thr-OH reveal morphological transitions at the supramolecular level as its concentration and temperature are altered .
Chemical Reactions Analysis
Fmoc-D-threonine is involved in various chemical reactions. For instance, it is used in the synthesis of chlorofusin analogues via solid phase peptide synthesis . It also serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
Physical And Chemical Properties Analysis
Fmoc-D-threonine has a molecular weight of 341.36 . It is a white to slight yellow to beige powder . It is clearly soluble in DMF .
科学的研究の応用
Solid Phase Synthesis of Carbonylated Peptides : Fmoc-D-threonine is utilized in the solid-phase synthesis of peptides containing Thr(O) moiety, which models oxidatively modified peptides related to diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).
Synthesis of Glycopeptides : It is used in the synthesis of mono- and di-saccharide-containing glycopeptides, particularly in the solid-phase synthesis of the oncofetal fibronectin sequence (Luening, Norberg, & Tejbrant, 1989).
Preparation of Phosphorylated Peptide Derivatives : The preparation of Nα-Fmoc-O-[(Benzyloxy)hydroxyphosphinyl] β-Hydroxy α-Amino Acid Derivatives, including threonine, for the synthesis of phosphoserine- or phosphothreonine-containing peptides (WakamiyaTateaki et al., 1996).
Synthesis of Fmoc-Thr Unit with O-Linked Sugar : Fmoc-threonine units carrying core 1 O-glycan, protected by 4-methylbenzyl groups, are synthesized for Fmoc-solid-phase peptide synthesis (SPPS) of glycosylated peptide thioesters (Asahina, Fujimoto, Suzuki, & Hojo, 2015).
Solid-phase Synthesis of O-linked Glycopeptide Analogues : This application involves the synthesis of N-alpha-FMOC-amino acid glycosides for assembling glycopeptide analogues, with Fmoc-threonine being a key component (Mitchell, Pratt, Hruby, & Polt, 2001).
Scalable Synthesis of Fmoc-protected Glycopeptides : Fmoc-D-threonine is synthesized in a scalable manner for applications in glycopeptide synthesis (Yu, McConnell, & Nguyen, 2015).
Enzyme-driven Molecular Self-assembly : The enzymatic catalysis of reactions for molecular self-assembly utilizes Fmoc-peptide derivatives, including Fmoc-threonine, to form molecular hydrogels and fibrous hydrogels (Das, Collins, & Ulijn, 2008).
Synthesis of O-glycosylated Peptides : Fmoc-threonine derivatives are used to synthesize O-glycosylated peptides by incorporating O-glycosylated amino acid residues (Filira et al., 2009).
Improved Synthesis Methods : Studies focus on improving synthesis methods for Fmoc-N-methyl serine and threonine, highlighting the ongoing development in peptide synthesis techniques (Bahekar et al., 2007).
Glycosylation of α-Amino Acids : Fmoc-serine and Fmoc-threonine glycosides are synthesized for use in O-linked glycopeptide synthesis, employing Lewis acids for glycoside formation (Lefever et al., 2012).
Improved Synthesis of D-allothreonine Derivatives : This application involves the synthesis of protected D-allothreonine derivatives, showcasing the versatility of Fmoc-D-threonine in peptide synthesis (Kikuchi & Konno, 2013).
Peptide Synthesis using N-Fmoc-O-Trt-Hydroxyamino Acids : The preparation and application of N-Fmoc-O-Trt derivatives, including threonine, are used in peptide synthesis (Barlos et al., 1991).
Controlled Morphological Changes in Self-Assembled Structures : Fmoc variants of threonine demonstrate controlled morphological transitions in self-assembled structures, useful in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Enzyme-driven Dynamic Peptide Libraries : Fmoc-amino acids, including threonine, are used in the discovery of self-assembling nanostructures based on aromatic peptide derivatives (Das, Hirsth, & Ulijn, 2009).
Preparation of N-Fmoc-α-Amino Diazoketones : A new route for the synthesis of N-Fmoc α-amino diazoketones from α-amino acids, including threonine, is explored (Siciliano et al., 2012).
Synthesis of Nα-(9-fluorenylmethoxycarbonyl)-allothreonine t-Butyl Ether : New procedures for the preparation of allothreonine, protected for solid-phase peptide synthesis, are developed (Fischer & Sandosham, 1995).
Stereoselective Synthesis of Allo-threonine and β-2H-allo-threonine : The synthesis of D- and L-allo-threonine from D- and L-threonine, respectively, by using Fmoc protection (Blaskovich & Lajoie, 1993).
Biomimetic Stereoselective Formation of Methyllanthionine : Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine, used for the synthesis of dehydrobutyrine (Dhb)-containing peptides, involves the use of Fmoc-protected threonine (Zhou & Van der Donk, 2002).
N→O-Acyl Shift in Fmoc-based Synthesis of Phosphopeptides : This study focuses on the solid-phase synthesis of phosphotyrosine-containing peptides, highlighting a side-reaction at threonine, which produces depsipeptides (Eberhard & Seitz, 2008).
Pseudo-Prolines in Peptide Synthesis : The direct insertion of serine and threonine derived oxazolidines in dipeptides is studied, enhancing peptide solvation by disrupting secondary structures (Wöhr & Mutter, 1995).
Safety And Hazards
Fmoc-D-threonine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, sweep up and shovel into suitable containers for disposal .
将来の方向性
The use of Fmoc-D-threonine in peptide synthesis is expected to continue to grow due to the resurgence of peptide drug discovery . The development of DNA-encoded chemical libraries (DECLs) of peptides is one promising area of research . The simplicity and efficiency of the synthesis of daptomycin using Fmoc-D-Thr-OH will facilitate the preparation of analogs of daptomycin .
特性
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426318 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-threonine | |
CAS RN |
157355-81-2 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



